molecular formula C14H16O B14557167 (2S)-3-methyl-2-(2-phenylethyl)cyclopent-3-en-1-one CAS No. 62093-46-3

(2S)-3-methyl-2-(2-phenylethyl)cyclopent-3-en-1-one

Cat. No.: B14557167
CAS No.: 62093-46-3
M. Wt: 200.28 g/mol
InChI Key: ZMISYFQJUZWENB-ZDUSSCGKSA-N
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Description

(2S)-3-methyl-2-(2-phenylethyl)cyclopent-3-en-1-one is an organic compound that belongs to the class of cyclopentenones. These compounds are characterized by a cyclopentene ring with a ketone functional group. The specific structure of this compound includes a methyl group and a phenylethyl group attached to the cyclopentene ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-(2-phenylethyl)cyclopent-3-en-1-one can be achieved through various organic synthesis methods. One common approach might involve the cyclization of a suitable precursor molecule under acidic or basic conditions. For example, starting from a phenylethyl-substituted diene, cyclization can be induced using a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-(2-phenylethyl)cyclopent-3-en-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(2S)-3-methyl-2-(2-phenylethyl)cyclopent-3-en-1-one may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-(2-phenylethyl)cyclopent-3-en-1-one would depend on its specific interactions with biological targets. It may interact with enzymes or receptors, influencing biochemical pathways. The phenylethyl group could play a role in binding to hydrophobic pockets in proteins, while the cyclopentenone structure might be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: A simpler structure without the phenylethyl and methyl groups.

    Phenylethylamine: Contains the phenylethyl group but lacks the cyclopentenone ring.

    Methylcyclopentene: Similar ring structure but without the phenylethyl group.

Uniqueness

(2S)-3-methyl-2-(2-phenylethyl)cyclopent-3-en-1-one is unique due to the combination of the cyclopentenone ring with both a methyl and a phenylethyl group. This specific arrangement can lead to distinct chemical properties and reactivity compared to its simpler analogs.

Properties

CAS No.

62093-46-3

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

(2S)-3-methyl-2-(2-phenylethyl)cyclopent-3-en-1-one

InChI

InChI=1S/C14H16O/c1-11-7-10-14(15)13(11)9-8-12-5-3-2-4-6-12/h2-7,13H,8-10H2,1H3/t13-/m0/s1

InChI Key

ZMISYFQJUZWENB-ZDUSSCGKSA-N

Isomeric SMILES

CC1=CCC(=O)[C@H]1CCC2=CC=CC=C2

Canonical SMILES

CC1=CCC(=O)C1CCC2=CC=CC=C2

Origin of Product

United States

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